molecular formula C8H15NO B13236125 1-(3-Ethylpyrrolidin-3-yl)ethan-1-one

1-(3-Ethylpyrrolidin-3-yl)ethan-1-one

Cat. No.: B13236125
M. Wt: 141.21 g/mol
InChI Key: MAYLUZZXCOYTNJ-UHFFFAOYSA-N
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Description

1-(3-Ethylpyrrolidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by a pyrrolidine ring substituted with an ethyl group at the 3-position and an ethanone group at the 1-position. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethylpyrrolidin-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylpyrrolidine with ethanoyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3-ethylpyrrolidine in an organic solvent such as dichloromethane.
  • Add a base such as triethylamine to the solution.
  • Slowly add ethanoyl chloride to the mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours at room temperature.
  • Purify the product using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(3-Ethylpyrrolidin-3-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethylpyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylpyrrolidin-3-yl)ethan-1-one: Similar structure with a methyl group instead of an ethyl group.

    1-(3-Propylpyrrolidin-3-yl)ethan-1-one: Similar structure with a propyl group instead of an ethyl group.

    1-(3-Butylpyrrolidin-3-yl)ethan-1-one: Similar structure with a butyl group instead of an ethyl group.

Uniqueness

1-(3-Ethylpyrrolidin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 3-position of the pyrrolidine ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(3-ethylpyrrolidin-3-yl)ethanone

InChI

InChI=1S/C8H15NO/c1-3-8(7(2)10)4-5-9-6-8/h9H,3-6H2,1-2H3

InChI Key

MAYLUZZXCOYTNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNC1)C(=O)C

Origin of Product

United States

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